molecular formula C12H15ClFNO3 B1456156 Methyl (2S,4S)-4-(4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 753403-75-7

Methyl (2S,4S)-4-(4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1456156
CAS No.: 753403-75-7
M. Wt: 275.7 g/mol
InChI Key: VBHNZBRWVMYTSL-ACMTZBLWSA-N
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Description

Methyl (2S,4S)-4-(4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a fluorophenoxy group. It is often used in various fields such as chemistry, biology, and medicine due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride typically involves several steps. One common method includes the reaction of 4-fluorophenol with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting intermediate is then esterified using methyl chloroformate to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2S,4S)-4-(4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
  • Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride
  • Methyl (2S,4S)-4-(4-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Uniqueness

Methyl (2S,4S)-4-(4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride is unique due to the presence of the fluorine atom, which imparts specific chemical properties such as increased stability and reactivity. This makes it particularly valuable in certain research applications where these properties are desired.

Properties

IUPAC Name

methyl (2S,4S)-4-(4-fluorophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3.ClH/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHNZBRWVMYTSL-ACMTZBLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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